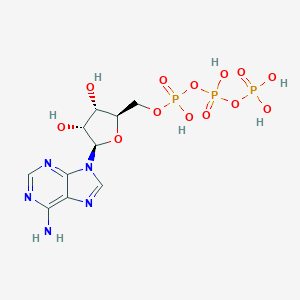
アデノシン5'-三リン酸
説明
Triphosadenine is a natural product found in Homo sapiens with data available.
The metal-free red phycobilin pigment in a conjugated chromoprotein of red algae. It functions as a light-absorbing substance together with chlorophylls.
作用機序
Target of Action
Adenosine-5’-triphosphate (ATP) is a universal biological energy source . It is consumed as a biological energy source by many intracellular reactions . ATP is required for DNA replication, biosynthesis, protein assembly, and biochemical transport (uptake and export) . The dependence on the intracellular ATP supply is a critical factor in bioproduction by cell factories .
Mode of Action
ATP captures chemical energy obtained from the breakdown of food molecules and releases it to fuel other cellular processes . ATP is able to power cellular processes by transferring a phosphate group to another molecule (a process called phosphorylation) . This transfer is carried out by special enzymes that couple the release of energy from ATP to cellular activities that require energy .
Biochemical Pathways
ATP is biosynthesized by a de novo nucleotide synthetic pathway in all organisms . Many intracellular ATP-consuming enzymes utilize the biological potential energy stored in ATP (30.5 kJ/mol), and enzymatic hydrolysis of ATP generates adenosine 5′-diphosphate (ADP) and inorganic phosphate (Pi) . ADP and Pi react to regenerate ATP, mainly through glycolysis in anaerobic fermentations and by the respiratory chain in aerobic bioproductions .
Pharmacokinetics
It is known that atp is rapidly broken down in the body to its constituent parts: adenosine, inorganic phosphate, and ribose .
Result of Action
ATP is often referred to as the “molecular unit of currency” for intracellular energy transfer . When consumed in a metabolic process, ATP converts either to adenosine diphosphate (ADP) or to adenosine monophosphate (AMP) . Other processes regenerate ATP . It is also a precursor to DNA and RNA, and is used as a coenzyme .
Action Environment
The action of ATP can be influenced by various environmental factors. For instance, the pH of the environment can affect the stability of ATP . Additionally, the presence of metal cations can influence the action of ATP, as ATP binds metal cations with high affinity .
科学的研究の応用
生化学反応におけるATP
ATPは、多くの生化学反応において重要な成分です。 ATP依存性酵素システム(タンパク質キナーゼ、タンパク質ホスファターゼ、DNAリガーゼなど)の基質として機能します .
ATP加水分解研究
ATP加水分解研究は、特定の化合物のATPとの反応性を理解するために実施されます。 たとえば、ポリオキソバナデートは、さまざまなpHレベルでのATP加水分解に対する反応性について研究されています 。この研究は、さまざまな化学環境におけるATPの速度論的挙動に関する洞察を提供することができます。
創薬におけるATP
赤血球のATP代謝は、心臓血管保護と毒性の潜在的なバイオマーカーとして示唆されています 。 ATP代謝を理解することは、精密医療の薬物開発に役立ちます .
疼痛管理におけるATP
麻酔の分野では、ATPの分解産物である低用量の腺苷は、モルヒネやケタミンと同様のレベルで、神経障害性疼痛、過敏症、虚血性疼痛を軽減することが明らかになっています 。これは、ATPとその代謝産物が、疼痛管理の潜在的な標的になる可能性があることを示唆しています。
運動生理学におけるATP
運動は、赤血球のATP代謝を増加させることが示されており、運動後の低血圧と心臓血管保護の重要なメカニズムである可能性があります 。 運動後の効果は、高血圧ラットよりも正常血圧ラットで大きかったです .
P2プリン作動性アゴニストとしてのATP
アデノシン5'-トリリン酸は、P2プリン作動性アゴニストとして使用されます 。P2プリン作動性受容体は、ATPによって活性化される受容体の一種です。 P2プリン作動性受容体は、炎症、痛覚、血管拡張など、さまざまな生理学的プロセスにおいて役割を果たしています .
生化学分析
Biochemical Properties
Adenosine-5’-triphosphate plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The hydrolysis of Adenosine-5’-triphosphate releases a significant amount of energy, making it the most direct source of energy within biological organisms .
Cellular Effects
Adenosine-5’-triphosphate has profound effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The mechanism of action of Adenosine-5’-triphosphate is complex. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Adenosine-5’-triphosphate change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of Adenosine-5’-triphosphate vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
Adenosine-5’-triphosphate is involved in various metabolic pathways, interacting with enzymes or cofactors. This includes any effects on metabolic flux or metabolite levels .
Transport and Distribution
Adenosine-5’-triphosphate is transported and distributed within cells and tissues. This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .
Subcellular Localization
The subcellular localization of Adenosine-5’-triphosphate and any effects on its activity or function could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
特性
IUPAC Name |
[[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N5O13P3/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(26-10)1-25-30(21,22)28-31(23,24)27-29(18,19)20/h2-4,6-7,10,16-17H,1H2,(H,21,22)(H,23,24)(H2,11,12,13)(H2,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKHQWZAMYRWXGA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N5O13P3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
507.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
987-65-5, 11016-17-4 | |
| Record name | Triphosadenine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20268 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Adenosine 5'-(tetrahydrogen triphosphate), disodium salt | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.345 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | R-Phycoerythrin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



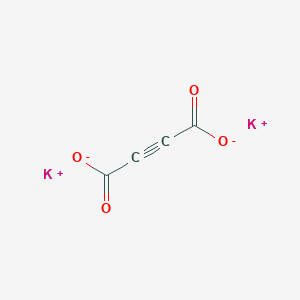
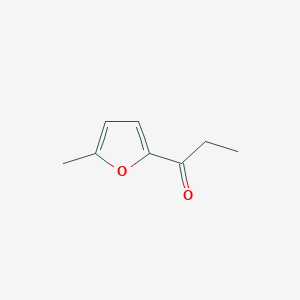


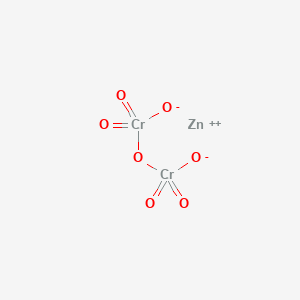

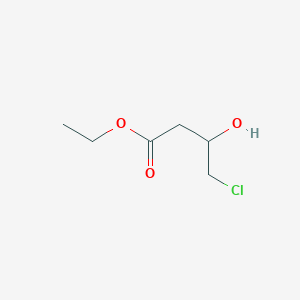
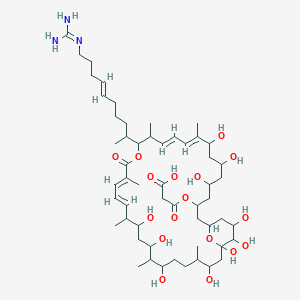
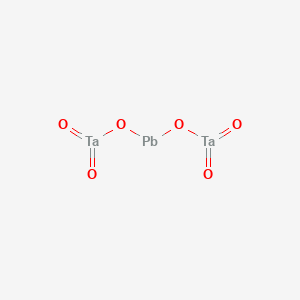


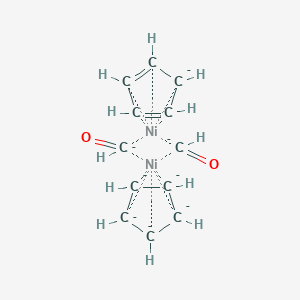
![Methyl (1R,2R,5R,8R,9S,10S,11R)-11-methyl-6-methylidene-12-oxo-13-oxapentacyclo[9.3.3.15,8.01,10.02,8]octadecane-9-carboxylate](/img/structure/B76558.png)
